molecular formula C11H12N2O B102688 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 17012-30-5

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B102688
CAS RN: 17012-30-5
M. Wt: 188.23 g/mol
InChI Key: UELWLLSJFNZKKZ-UHFFFAOYSA-N
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Description

The compound of interest, 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a derivative of tetrahydroisoquinoline, which is a structural motif found in various bioactive molecules and pharmaceuticals. The tetrahydroisoquinoline scaffold is versatile and can be modified to produce compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through several methods. One approach involves starting with 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as precursors for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method describes the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a one-pot three-component condensation in the presence of a basic catalyst, highlighting the advantages of catalyst recyclability and avoidance of hazardous reagents . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported for the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, with the potential for multiple substituents and functional groups. For instance, the structure of a related compound, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was confirmed by X-ray diffraction, demonstrating the precision required to ascertain the configuration of such molecules .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can participate in various chemical reactions, often influenced by the substituents present on the core structure. For example, the presence of a hydroxymethyl group at the 3-position can lead to selective inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a hydrogen-bond donor interaction within the enzyme's active site . The introduction of electron-withdrawing groups at the 7-position can also affect the binding affinity towards biological targets, such as the alpha2-adrenoceptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. Substituents can significantly influence properties such as solubility, stability, and reactivity. For instance, the introduction of alkyl or aryl groups can enhance the lipophilicity of the molecule, which may affect its pharmacokinetic profile . The presence of a cyano group can also impact the molecule's electronic properties and its interactions with biological targets .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines (THIQs), including 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, have been extensively studied for their therapeutic potentials. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been discovered as endogenous agents preventing Parkinsonism in mammals. These compounds have found applications in drug discovery, particularly in cancer and central nervous system (CNS) disorders. They also hold promise for treating infectious diseases such as malaria, tuberculosis, HIV, and leishmaniasis, showcasing their versatility as potential novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Therapeutic Potentials The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure , has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities. Studies suggest that 1MeTIQ offers protection against neurodegenerative diseases through mechanisms like MAO inhibition and free radical scavenging. Its antidepressant and antiaddictive effects have been demonstrated in various animal models, indicating potential applications in treating CNS disorders (Antkiewicz‐Michaluk et al., 2018).

Antimalarial Properties The metabolic pathways of 8-aminoquinoline antimalarials have been studied, revealing insights into their mechanisms and potential for treating malaria. Despite the effectiveness of such compounds, challenges remain due to the toxicity in certain individuals, especially those with glucose-6-phosphate dehydrogenase deficiency. This highlights the need for continued research into safer and more effective derivatives (Strother et al., 1981).

Excited State Hydrogen Atom Transfer in Chemistry Research into the excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules, like 7-hydroxyquinoline, provides foundational insights into chemical reactions that could be relevant for understanding the behaviors of compounds similar to 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. Such studies contribute to the broader field of physical chemistry and may inspire novel applications in synthetic chemistry and materials science (Manca et al., 2005).

Future Directions

THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWLLSJFNZKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362596
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS RN

17012-30-5
Record name 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17012-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylcyclohexanone (5 g) and cyanoacetamide (3 g) were added to 25 ml of ethanol and a small amount of piperidine was also added. The mixture was heated under reflux for 2 hours. After cooling, deposited crystals were filtered out and washed with ethanol. There was obtained 4.5 g of 4-cyano-2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline.
Quantity
5 g
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reactant
Reaction Step One
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3 g
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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